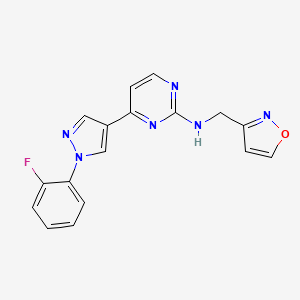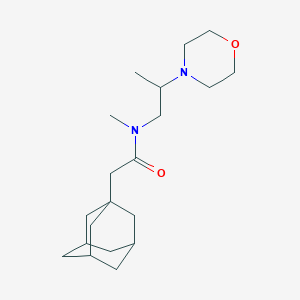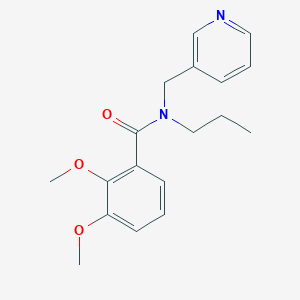
4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyrazole, pyrimidine, and isoxazole rings, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the isoxazole moiety is introduced to complete the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction reactions can occur, potentially affecting the nitrogen atoms in the heterocyclic rings.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups to the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials or catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its heterocyclic rings can mimic natural substrates, making it a candidate for enzyme inhibition studies.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine would depend on its specific interactions with molecular targets. The compound’s heterocyclic rings may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Lacks the fluorophenyl and isoxazole groups.
4-(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine may confer unique properties such as increased lipophilicity or altered electronic effects, making it distinct from its analogs.
Propriétés
IUPAC Name |
4-[1-(2-fluorophenyl)pyrazol-4-yl]-N-(1,2-oxazol-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c18-14-3-1-2-4-16(14)24-11-12(9-21-24)15-5-7-19-17(22-15)20-10-13-6-8-25-23-13/h1-9,11H,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVCNJHRXBGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=NOC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)
amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)

![N-[3-(2-hydroxyphenyl)propyl]-N'-(2-isopropylphenyl)succinamide](/img/structure/B5904352.png)
![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
![N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)
![3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5904375.png)


